molecular formula C8H5NO4 B037944 Benadrostin CAS No. 117241-60-8

Benadrostin

Cat. No.: B037944
CAS No.: 117241-60-8
M. Wt: 179.13 g/mol
InChI Key: BQIRLGRTNUTGAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benadrostin is a compound known for its inhibitory effects on poly(adenosine diphosphate-ribose) polymerase, an enzyme involved in DNA repair and apoptosis. It was first isolated from the culture broth of the microorganism Streptomyces flavovirens. The structure of this compound is defined as 8-hydroxy-2H-1,3-benzoxazine-2,4-dione .

Mechanism of Action

Target of Action

Benadrostin primarily targets Poly (ADP-ribose) Polymerase (PARP) . PARP is a chromatin-bound enzyme that synthesizes a protein-bound homopolymer, poly(ADP-ribose), from nicotinamide adenine dinucleotide (NAD). Various nuclear proteins, including histones and non-histone proteins, have been reported as acceptors of this polymer .

Mode of Action

This compound acts as an inhibitor of PARP . It competes with the substrate, leading to the inhibition of the enzyme . This inhibition disrupts the normal function of PARP, affecting various cellular processes.

Biochemical Pathways

The inhibition of PARP by this compound affects the poly(ADP-ribose) biosynthesis pathway . This pathway is crucial for efficient DNA repair . By inhibiting PARP, this compound disrupts the normal functioning of this pathway, leading to changes in cellular activities.

Pharmacokinetics

It’s known that this compound was discovered in the fermentation broth of streptomyces flavovirens mh499-ot1 . It was purified by chromatography followed by solvent extraction and then isolated .

Result of Action

The inhibition of PARP by this compound has been shown to interfere with apoptosis, or programmed cell death . Specifically, it has been found to inhibit apoptosis of HL-60 cells induced by 5-azacytidine . This suggests that this compound may have significant effects on cellular survival and death processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Benadrostin is typically produced through microbial fermentation. The microorganism Streptomyces flavovirens is cultured in a medium containing glucose, soluble starch, meat extract, dried yeast, potassium dihydrogen phosphate, sodium chloride, calcium carbonate, and magnesium sulfate. The fermentation is carried out at 28°C for six days under shaking conditions. After fermentation, the supernatant and mycelium are separated by centrifugation .

Industrial Production Methods

The industrial production of this compound involves large-scale fermentation using bioreactors. The culture broth is subjected to solvent extraction, followed by chromatographic purification to isolate this compound. The compound is then crystallized to obtain a pure product .

Chemical Reactions Analysis

Types of Reactions

Benadrostin undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups in this compound.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.

Major Products

The major products formed from these reactions include various this compound derivatives with modified functional groups, which can exhibit different biological activities .

Scientific Research Applications

Benadrostin has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Benzamide: Another inhibitor of poly(adenosine diphosphate-ribose) polymerase with a different structure.

    Nicotinamide: A compound that also inhibits poly(adenosine diphosphate-ribose) polymerase but with lower potency compared to benadrostin.

Uniqueness

This compound is unique due to its specific structure, which allows it to effectively inhibit poly(adenosine diphosphate-ribose) polymerase with high potency. Its ability to induce apoptosis in cancer cells makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

8-hydroxy-1,3-benzoxazine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO4/c10-5-3-1-2-4-6(5)13-8(12)9-7(4)11/h1-3,10H,(H,9,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQIRLGRTNUTGAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)O)OC(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00151728
Record name Benadrostin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00151728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117241-60-8
Record name Benadrostin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117241608
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benadrostin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00151728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benadrostin
Reactant of Route 2
Benadrostin
Reactant of Route 3
Benadrostin
Reactant of Route 4
Benadrostin
Reactant of Route 5
Benadrostin
Reactant of Route 6
Benadrostin
Customer
Q & A

Q1: What is Benadrostin and what is its mechanism of action?

A1: this compound is a natural product isolated from the bacterium Streptomyces flavovirens. [, ] It acts as a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP). [, ] While its exact mechanism is not fully elucidated in the provided research, it's known to be competitive with the substrate, meaning it likely binds to the enzyme's active site, preventing the binding of its natural substrate and inhibiting its activity. []

Q2: What is the structure of this compound and what is its molecular formula and weight?

A2: this compound is characterized as 8-hydroxy-2H-1,3-benzoxazine-2,4-dione. [] Its molecular formula is C8H5NO4. [] Based on this formula, its molecular weight can be calculated to be 179.13 g/mol.

Q3: Has this compound demonstrated any promising biological activities?

A3: Research indicates that this compound can interfere with apoptosis (programmed cell death) in HL-60 cells induced by 5-azacytidine. [, ] It has also shown potential in suppressing antibody responses in lupus-prone MRL/Mp-1pr/1pr mice, suggesting a possible therapeutic avenue for systemic lupus erythematosus and preventing fetal loss. [, ]

Q4: Are there any other known natural sources of this compound besides Streptomyces flavovirens?

A4: Yes, besides Streptomyces flavovirens, this compound has also been isolated from a terrestrial Streptomyces sp. (Ank75) and a marine-derived actinomycete strain USF-TC31. [, ] This highlights the potential for discovering this compound analogs from various microbial sources.

Q5: What analytical techniques are commonly employed to characterize and quantify this compound?

A5: While specific analytical methods used for this compound are not detailed in the provided abstracts, structural elucidation typically involves spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). [] Quantification likely utilizes chromatographic methods such as High-Performance Liquid Chromatography (HPLC), potentially coupled with detectors like UV or MS, depending on the desired sensitivity and selectivity.

Q6: Are there any known derivatives of this compound?

A6: Yes, at least one derivative of this compound has been identified – RK-144171. [] This compound was isolated from Streptomyces sp. RK88-1441. The existence of derivatives suggests the possibility of modifying the this compound structure to improve its pharmacological properties or explore structure-activity relationships.

Q7: Are there any known compounds with similar biological activity to this compound?

A7: Yes, 2-methyl-4[3H]-quinazolinone, produced by the bacterium Bacillus cereus BMH225-mF1, has also been identified as an inhibitor of poly(ADP-ribose) synthetase. [] This suggests that different chemical scaffolds can exhibit similar inhibitory activity against this enzyme, opening up avenues for discovering new PARP inhibitors.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.